molecular formula C15H9ClF3NO2S B2617855 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione CAS No. 332055-63-7

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B2617855
CAS No.: 332055-63-7
M. Wt: 359.75
InChI Key: DCDKKYFUSOZTJM-UHFFFAOYSA-N
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Description

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a specialized chemical building block designed for advanced synthetic organic chemistry. Its molecular structure, which incorporates a thienyl ring and a trifluoroacetyl moiety, makes it a candidate for participation in multicomponent reactions (MCRs) . MCRs are a powerful, environmentally benign synthetic approach prized for constructing complex molecules with high structural diversity in a single operation, making them invaluable in medicinal and combinatorial chemistry for the efficient creation of libraries of biologically interesting compounds . Researchers can employ this compound in the synthesis of novel heterocyclic frameworks, which are core structures in more than 85% of all biologically active chemical entities . The presence of the trifluoroacetyl group in its backbone is a key feature, as such groups are known to be explored in the development of inhibitors for enzymes like histone deacetylases (HDACs), a recognized target in fields such as oncology . This reagent is offered exclusively for research applications in laboratory settings. All information is provided for reference only. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[(2-chlorophenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO2S/c16-10-4-1-2-5-11(10)20-8-9(14(22)15(17,18)19)13(21)12-6-3-7-23-12/h1-8,21H/b13-9+,20-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBQIIRUNARYCU-XIWNQAKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with a suitable aldehyde or ketone, followed by the introduction of the trifluoromethyl group and the thiophene ring through subsequent reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated aniline and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that may influence biological activity. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic properties.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the chloroaniline moiety can enhance interaction with biological targets involved in cancer proliferation pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Condensation Reactions : It can participate in condensation reactions to form more complex molecules.
  • Functionalization : The presence of reactive functional groups facilitates further modifications, making it suitable for synthesizing diverse chemical entities.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in:

  • Organic Electronics : Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation due to its electronic characteristics.
  • Sensors : The thienyl group may impart sensitivity to environmental changes, allowing for the development of chemical sensors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against breast cancer cell lines. Results indicated that specific modifications to the molecule enhanced its cytotoxicity, suggesting a pathway for developing new anticancer agents.

Case Study 2: Organic Synthesis Applications

Research demonstrated the utility of this compound as an intermediate in synthesizing novel heterocyclic compounds. By employing this compound in multi-step synthesis, researchers successfully produced several derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

  • 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (CAS 332055-72-8): Structural Difference: The anilino group is substituted with 3-chloro-4-methyl instead of 2-chloro. The chloro substituent’s position (meta vs. ortho) alters electronic effects, possibly modulating reactivity in condensation reactions or metal coordination . Molecular Weight: 373.78 g/mol (C₁₆H₁₁ClF₃NO₂S), identical to the target compound but with distinct substitution patterns.
  • 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Structural Difference: The dimethylamino group replaces the chloroanilino moiety. Impact: The electron-donating dimethylamino group increases basicity, altering the compound’s coordination behavior. This derivative may exhibit stronger Lewis basicity, enhancing its utility in catalysis or as a ligand in metal complexes .

Variations in the Aryl Group at Position 1

  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS 582-65-0): Structural Difference: A 4-fluorophenyl group replaces the 2-thienyl group. Impact: The electron-withdrawing fluorine atom increases the diketone’s acidity, facilitating deprotonation in coordination reactions. Molecular Weight: 234.15 g/mol (C₁₀H₆F₄O₂), significantly lower than the target compound (≈373 g/mol).
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5): Structural Difference: A 4-methylphenyl group is present instead of 2-thienyl. Impact: The methyl group enhances solubility in nonpolar solvents but reduces electronic conjugation. This derivative may exhibit weaker metal-binding affinity compared to thienyl-containing analogs .

Functional Group Modifications

  • 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS 94856-24-3):
    • Structural Difference : A 3-(trifluoromethyl)phenyl group replaces the 2-thienyl group.
    • Impact : The trifluoromethyl group intensifies electron-withdrawing effects, increasing the diketone’s acidity and stability. This compound may outperform others in forming stable metal complexes, particularly with late transition metals .

Parent Compound: 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione

  • Role in Synthesis : This diketone serves as a precursor for chalcone synthesis via aldol condensation with aromatic aldehydes. Sonication accelerates its reactivity by improving reactant mixing and dissolution .
  • Comparison with Target Compound: The addition of the 2-chloroanilino methylidene group introduces a conjugated Schiff base-like structure, enhancing chelating ability for metal ions like Ru³⁺ or Eu³⁺, as seen in related β-diketonate complexes .

Key Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Target Compound C₁₆H₁₁ClF₃NO₂S ~373.78 - 2-Thienyl, 2-Cl-anilino methylidene
2-[(3-Chloro-4-methylanilino)methylene] analog C₁₆H₁₁ClF₃NO₂S 373.78 332055-72-8 3-Cl-4-Me-anilino
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione C₁₀H₆F₄O₂ 234.15 582-65-0 4-Fluorophenyl
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione C₁₁H₆F₆O₂ 284.16 94856-24-3 3-CF₃-phenyl

Biological Activity

The compound 2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione , with the molecular formula C15H9ClF3NO2SC_{15}H_9ClF_3NO_2S and a molecular weight of 359.75 g/mol, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound is characterized by the presence of a chloroaniline group, trifluoromethyl moiety, and a thienyl substituent. These structural features contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Some derivatives of trifluoromethyl diketones have shown promising anticancer activities by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Compounds containing thienyl groups are known for their antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The presence of specific functional groups may allow for interaction with enzyme active sites, potentially inhibiting their function.

Anticancer Activity

A study conducted by evaluated the cytotoxic effects of beta-diketones against human tumor cells. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells. For instance, compounds with trifluoromethyl groups were noted for their enhanced potency against oral squamous cell carcinoma.

Antimicrobial Activity

Research published in highlighted the antimicrobial efficacy of thienyl-substituted compounds. The study demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell membranes.

Enzyme Inhibition Studies

A detailed analysis in focused on enzyme inhibition by diketones. The study revealed that certain diketones could inhibit key enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
Compound AAnticancerHSC-2 (Oral Cancer Cells)
Compound BAntimicrobialE. coli
Compound CEnzyme InhibitionMetabolic Enzymes

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

Answer:
Synthesis typically involves condensation of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione with 2-chloroaniline derivatives under controlled acidic or basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Temperature : Reactions at 60–80°C minimize side products like hydrolyzed dione derivatives .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
    For optimization, use a fractional factorial design to test variables (temperature, stoichiometry, solvent) and analyze yields via HPLC or NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data (e.g., NMR vs. X-ray) be resolved?

Answer:

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoroacetyl groups and 1H^{1}\text{H}-NMR for the methylidene proton (δ ~8.5 ppm) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., tautomerism) by providing bond-length evidence for enol-keto equilibria .
  • IR spectroscopy : Confirms carbonyl stretching frequencies (~1650–1750 cm1^{-1}) .
    For conflicting data, cross-validate using multiple techniques. For example, if NMR suggests a keto form but X-ray shows enol tautomers, consider dynamic effects in solution versus solid-state stabilization .

Advanced: How can computational methods (e.g., DFT) predict electronic properties, and what experimental validations are required?

Answer:

  • DFT calculations : Model HOMO-LUMO gaps to predict redox behavior. The thienyl and trifluoro groups significantly lower LUMO energy, enhancing electrophilicity .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polarity-dependent tautomerism .
    Validate predictions via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (absorption maxima). Discrepancies >10% require re-evaluation of basis sets or solvent parameters .

Advanced: What strategies analyze crystal packing interactions and their impact on physicochemical stability?

Answer:

  • X-ray diffraction : Determine intermolecular interactions (e.g., π-π stacking between thienyl groups, C–H···F hydrogen bonds). For example, a crystal with space group P1 (a = 7.365 Å, α = 100.6°) shows dense packing, increasing thermal stability .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., F···H contacts >15% indicate fluorophilic packing) .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (e.g., >200°C) with hydrogen-bonding networks .

Advanced: How to design experiments investigating reactivity under varying pH conditions while controlling decomposition pathways?

Answer:

  • pH-controlled kinetic studies : Use buffered solutions (pH 2–12) and monitor degradation via LC-MS. At pH < 4, hydrolysis of the trifluoroacetyl group dominates; at pH > 10, thienyl ring oxidation occurs .
  • Quenching experiments : Add radical scavengers (e.g., BHT) to distinguish hydrolytic vs. radical-mediated pathways .
  • Statistical modeling : Apply response surface methodology (RSM) to identify critical pH and temperature thresholds for stability .

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